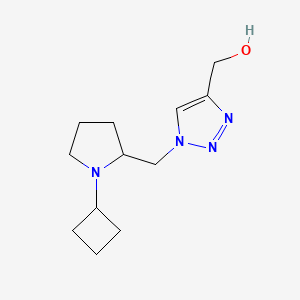

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Vue d'ensemble

Description

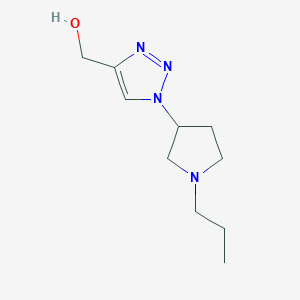

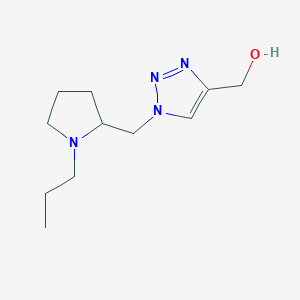

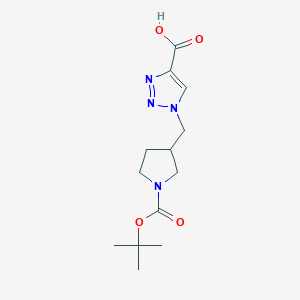

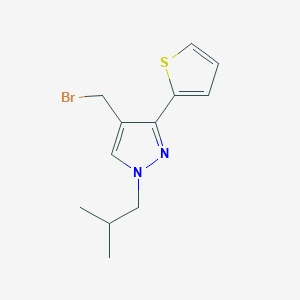

The compound “(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule. It contains a cyclobutyl group, a pyrrolidine ring, a 1,2,3-triazole ring, and a methanol group .

Molecular Structure Analysis

The molecule contains several functional groups and rings, including a cyclobutyl group, a pyrrolidine ring (a five-membered ring with nitrogen), a 1,2,3-triazole ring (a five-membered ring with two nitrogens and three carbons), and a methanol group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Applications

The triazole ring present in this compound is a common motif in many pharmaceutical drugs due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This structural feature can be exploited in drug discovery, particularly in the design of new molecules with potential therapeutic effects. For instance, triazoles have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, the triazole moiety can serve as a versatile intermediate for the synthesis of more complex organic compounds. It can act as a scaffold for the construction of various heterocyclic structures that are prevalent in natural products and active pharmaceutical ingredients. The cyclobutyl and pyrrolidinyl groups attached to the triazole ring can introduce steric bulk and influence the reactivity of the molecule, making it a valuable building block for organic synthesis .

Polymer Chemistry

The presence of functional groups such as the hydroxyl (-OH) and the triazole ring in the compound suggests its utility in polymer chemistry. These groups can participate in polymerization reactions, leading to the formation of novel polymers with unique properties. Such polymers could find applications in materials science, for example, as components of biocompatible materials or as part of smart materials that respond to environmental stimuli .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules, and the triazole ring is known for its ability to engage in such interactions. This compound could be used to study the principles of molecular recognition and self-assembly processes. It could also be a candidate for the development of supramolecular catalysts, sensors, or drug delivery systems .

Bioconjugation

Bioconjugation is the process of chemically linking two molecules, one of which is typically a biomolecule. The triazole ring can be used as a linker in bioconjugation reactions due to its stability and ability to form under mild conditions. This compound could be used to attach drugs to targeting moieties or to link fluorescent probes to biomolecules for imaging purposes .

Fluorescent Imaging

The triazole core can be modified to include fluorescent groups, making it useful in the field of fluorescent imaging. Such modified compounds can be used as probes to visualize biological processes in real-time. The ability to track the interaction of drugs with their targets or to monitor the distribution of molecules within cells is crucial for both basic research and the development of therapeutics .

Chemical Biology

In chemical biology, small molecules like this compound are used to probe and modulate biological systems. The triazole ring’s bioisosteric properties make it an excellent tool for modifying the biological activity of a molecule. It can be used to investigate enzyme-substrate interactions, receptor-ligand binding, and other key biological processes .

Materials Science

The robustness of the triazole ring, combined with the flexibility provided by the cyclobutyl and pyrrolidinyl groups, could lead to the development of materials with specific mechanical properties. This compound could be used in the design of new materials for use in high-stress environments or as part of composite materials with enhanced durability .

Propriétés

IUPAC Name |

[1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAOQLNINAICJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC2CN3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)